molecular formula C5H2FN3 B6228026 3-fluoropyridazine-4-carbonitrile CAS No. 2141285-43-8

3-fluoropyridazine-4-carbonitrile

Cat. No. B6228026
CAS RN: 2141285-43-8
M. Wt: 123.1
InChI Key:
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Description

3-Fluoropyridazine-4-carbonitrile (3-FP-4CN) is an organic compound belonging to the pyridazine family. It is a highly reactive and versatile compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds and has been studied extensively for its potential to act as a catalyst in organic synthesis. 3-FP-4CN has been used in the synthesis of drugs, agrochemicals, and other compounds. It has also been studied for its potential to act as a catalyst in organic synthesis.

Scientific Research Applications

3-fluoropyridazine-4-carbonitrile has a wide range of applications in scientific research. It is used in the synthesis of drugs, agrochemicals, and other compounds. It is also used as a catalyst in organic synthesis and has been studied for its potential to act as a source of fluorine atoms in organic synthesis. 3-fluoropyridazine-4-carbonitrile has also been used in the synthesis of novel materials, such as polymers, and as a starting material for the synthesis of other compounds.

Mechanism of Action

3-fluoropyridazine-4-carbonitrile acts as a catalyst in organic synthesis by forming a complex with the substrate. The complex is then broken down to release the product. This mechanism of action is known as a nucleophilic substitution reaction. In this reaction, the 3-fluoropyridazine-4-carbonitrile acts as a nucleophile and attacks the substrate, forming a covalent bond with it. The bond is then broken and the product is released.
Biochemical and Physiological Effects
3-fluoropyridazine-4-carbonitrile has been studied for its potential to act as a catalyst in organic synthesis and its potential biochemical and physiological effects. Studies have shown that 3-fluoropyridazine-4-carbonitrile can act as an inhibitor of enzymes and can affect the activity of certain proteins. It has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

3-fluoropyridazine-4-carbonitrile has a number of advantages for use in lab experiments. It is a highly reactive and versatile compound and can be used in a wide range of applications. It is also relatively inexpensive and easy to obtain. However, 3-fluoropyridazine-4-carbonitrile is also highly toxic and should be handled with caution. It should not be used in experiments involving human subjects or animals.

Future Directions

The potential applications of 3-fluoropyridazine-4-carbonitrile are still being explored. Future research could focus on its potential to act as a catalyst in organic synthesis, its biochemical and physiological effects, and its potential to act as an inhibitor of enzymes. Additionally, research could focus on the development of new methods to synthesize 3-fluoropyridazine-4-carbonitrile and new methods to use it in lab experiments. Finally, further research could explore the potential of 3-fluoropyridazine-4-carbonitrile to be used in drug synthesis and the development of new drugs.

Synthesis Methods

3-fluoropyridazine-4-carbonitrile can be synthesized in a two-step process. The first step involves the reaction of pyridine with ethyl chloroformate to form ethyl 3-fluoropyridazin-4-ylcarbonate. This step is followed by the reaction of ethyl 3-fluoropyridazin-4-ylcarbonate with sodium hydroxide to form 3-fluoropyridazine-4-carbonitrile. This two-step process is simple and cost-effective and yields high yields of 3-fluoropyridazine-4-carbonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-fluoropyridazine-4-carbonitrile can be achieved through a two-step process involving the synthesis of 3-fluoropyridazine followed by the introduction of a cyano group.", "Starting Materials": [ "3-fluoropyridine", "sodium cyanide", "copper(I) iodide", "potassium carbonate", "acetonitrile", "dimethylformamide", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Synthesis of 3-fluoropyridazine", "a. To a solution of 3-fluoropyridine (1.0 g, 9.0 mmol) in acetonitrile (10 mL), add sodium cyanide (1.2 g, 18.0 mmol) and copper(I) iodide (0.2 g, 1.0 mmol).", "b. Heat the reaction mixture at 120°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and filter the precipitated copper salts.", "d. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 3-fluoropyridazine as a yellow solid (yield: 80%).", "Step 2: Introduction of cyano group", "a. To a solution of 3-fluoropyridazine (0.5 g, 3.0 mmol) in dimethylformamide (5 mL), add potassium carbonate (0.7 g, 5.0 mmol) and acetonitrile (5 mL).", "b. Stir the reaction mixture at room temperature for 30 minutes.", "c. Add water (10 mL) and extract the mixture with tetrahydrofuran (3 × 10 mL).", "d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "e. Purify the residue by column chromatography to obtain 3-fluoropyridazine-4-carbonitrile as a white solid (yield: 70%)." ] }

CAS RN

2141285-43-8

Product Name

3-fluoropyridazine-4-carbonitrile

Molecular Formula

C5H2FN3

Molecular Weight

123.1

Purity

95

Origin of Product

United States

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